Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate is a heterocyclic organic compound . It has a molecular weight of 215.264523 g/mol and a molecular formula of C11H18FNO2 . The IUPAC name for this compound is tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a fluoro group at the 3rd position and a methylene group at the 4th position . The compound also has a tert-butyl ester group attached to the piperidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.264523 g/mol . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 0 . The compound has a complexity of 252 .Scientific Research Applications
Synthesis of Fluoronaphthyridines and Quinolones
This compound has been instrumental in the synthesis of fluoronaphthyridines and quinolones, which are significant due to their antibacterial properties. Studies have shown that modifications to the fluoroquinolone structure, including the incorporation of tert-butyl and fluorine groups, can significantly influence their antibacterial activity. The research emphasizes the critical role of the fluorine atom and tert-butyl group in enhancing the efficacy of these compounds against various bacterial strains (Bouzard et al., 1989).
Advancements in Fluorous Synthesis
The tert-butyl 3-fluoro-4-methylenepiperidine-1-carboxylate framework has been explored for its potential in fluorous synthesis, serving as a novel protecting group for carboxylic acids. This application is particularly relevant in the context of fluorous phase immobilization, which facilitates the separation and purification processes in synthetic chemistry, thereby enhancing the efficiency of chemical reactions (Pardo et al., 2001).
Role in Stereochemistry
In stereochemical transformations, this compound has shown promise in the stereoselective synthesis of pipecolic acid derivatives. The presence of the fluorine atom and tert-butyl group plays a crucial role in controlling the stereochemistry of the resulting compounds, which is a critical factor in the development of pharmaceuticals and biologically active molecules (Purkayastha et al., 2010).
Enzymatic Reactions
Research into the enzymatic reactions involving this compound has unveiled its role in the C-demethylation processes. These findings have implications for understanding drug metabolism and designing molecules with improved pharmacokinetic profiles (Yoo et al., 2008).
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-methylidenepiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h9H,1,5-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMOJENFEWBNDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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